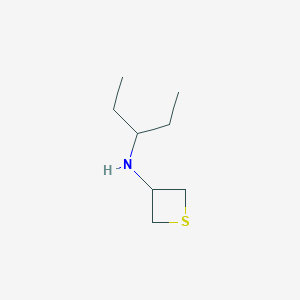![molecular formula C10H11NO5 B13015777 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)
5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound is characterized by the presence of an isopropoxy group and a nitro group attached to a benzo[d][1,3]dioxole core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of 5-isopropoxybenzo[d][1,3]dioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Isopropoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
5-Isopropoxybenzo[d][1,3]dioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzo[d][1,3]dioxole: Lacks the isopropoxy group, which affects its solubility and biological activity.
Uniqueness
5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-nitro-6-propan-2-yloxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-8-4-10-9(14-5-15-10)3-7(8)11(12)13/h3-4,6H,5H2,1-2H3 |
InChI Key |
UIKOXRXHLHQXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)
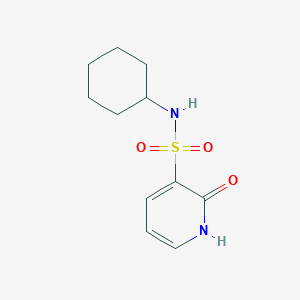
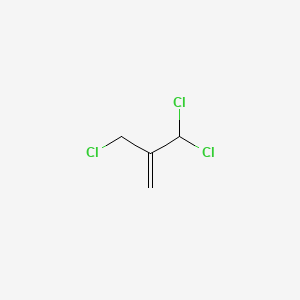
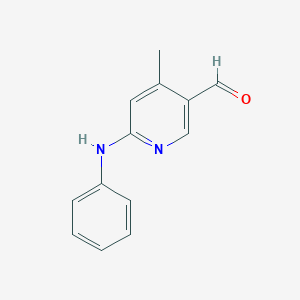
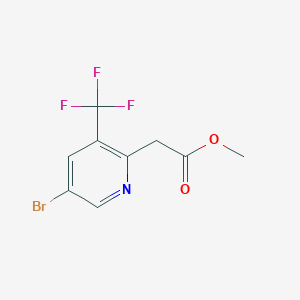
![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
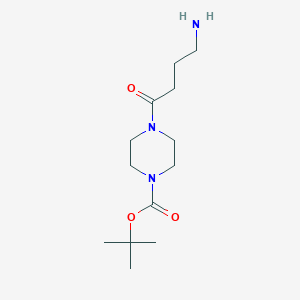
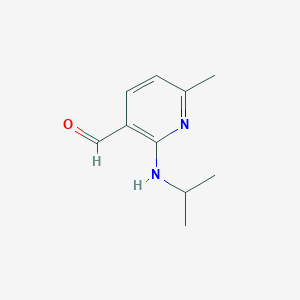
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
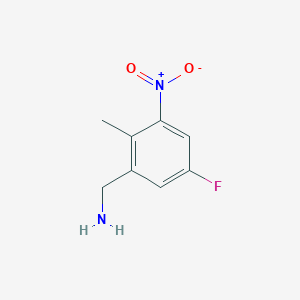
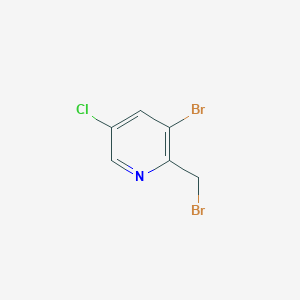
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)
